molecular formula C27H29N3O3S2 B12017044 N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide CAS No. 618079-55-3

N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide

Cat. No.: B12017044
CAS No.: 618079-55-3
M. Wt: 507.7 g/mol
InChI Key: CQUBIAWBUXYIPA-GYHWCHFESA-N
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Description

N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a thiazolidinone ring, and a dimethylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.

    Indole Derivative Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.

    Coupling Reaction: The final step involves coupling the indole derivative with the thiazolidinone intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazolidinone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may exhibit antimicrobial, antifungal, or anticancer properties due to its structural features.

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties. The presence of the indole and thiazolidinone rings suggests potential as enzyme inhibitors or receptor modulators.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety could facilitate binding to biological targets, while the thiazolidinone ring might interact with active sites or binding pockets.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-2-[(3Z)-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide: Similar structure but without the hexyl group.

    N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]propionamide: Similar structure with a propionamide group instead of an acetamide group.

Uniqueness

The uniqueness of N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

618079-55-3

Molecular Formula

C27H29N3O3S2

Molecular Weight

507.7 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C27H29N3O3S2/c1-4-5-6-9-15-29-26(33)24(35-27(29)34)22-19-13-7-8-14-20(19)30(25(22)32)16-21(31)28-23-17(2)11-10-12-18(23)3/h7-8,10-14H,4-6,9,15-16H2,1-3H3,(H,28,31)/b24-22-

InChI Key

CQUBIAWBUXYIPA-GYHWCHFESA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC=C4C)C)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC=C4C)C)SC1=S

Origin of Product

United States

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